ATP synthase inhibitor 1

Übersicht

Beschreibung

ATP synthase inhibitor 1 is a compound that specifically targets and inhibits the activity of ATP synthase, an essential enzyme responsible for the synthesis of adenosine triphosphate (ATP) in cells. ATP is often referred to as the “molecular currency” of energy transfer within cells, powering various biological processes. Inhibiting ATP synthase can have significant effects on cellular metabolism and energy production, making this compound a valuable tool in scientific research and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

ATP-Synthase-Inhibitor 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird verwendet, um die Mechanismen der ATP-Synthese und -Hydrolyse sowie die strukturellen und funktionellen Eigenschaften der ATP-Synthase zu untersuchen.

Biologie: Untersucht die Rolle der ATP-Synthase im Zellstoffwechsel, der Energieproduktion und der mitochondrialen Funktion.

Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die mit einer gestörten ATP-Synthese verbunden sind, wie z. B. Krebs und neurodegenerative Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Antibiotika und Pestizide eingesetzt, indem die bakterielle ATP-Synthase angegriffen wird

5. Wirkmechanismus

ATP-Synthase-Inhibitor 1 entfaltet seine Wirkung, indem er an spezifische Stellen am ATP-Synthase-Enzym bindet und so dessen Aktivität blockiert. Diese Hemmung stört den Protonengradienten über die mitochondriale Membran und verhindert die Synthese von ATP aus Adenosindiphosphat (ADP) und anorganischem Phosphat. Die Bindung des Inhibitors kann auch konformative Veränderungen im Enzym induzieren, die dessen Funktion weiter beeinträchtigen .

Ähnliche Verbindungen:

Resveratrol: Eine natürliche Verbindung, die die ATP-Synthase hemmt und antioxidative Eigenschaften besitzt.

Venturicidin A: Ein potenter Inhibitor der bakteriellen ATP-Synthase.

Bedaquilin: Ein Antibiotikum, das die ATP-Synthase in Mycobacterium tuberculosis angreift.

Tomatidin: Ein Steroidalkaloid, das die ATP-Synthase hemmt und antimikrobielle Aktivität besitzt

Einzigartigkeit: ATP-Synthase-Inhibitor 1 ist einzigartig in seiner spezifischen Bindungsaffinität und inhibitorischen Potenz gegenüber ATP-Synthase. Im Gegensatz zu einigen anderen Inhibitoren kann es sowohl die Synthese- als auch die Hydrolyaktivität des Enzyms effektiv angreifen, was es zu einem vielseitigen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .

Wirkmechanismus

Target of Action

The primary target of ATP synthase inhibitor 1 is the F1F0 ATP synthase , also known as Complex V . This complex is responsible for the generation of ATP through the phosphorylation of ADP, using the electrochemical energy generated by a proton gradient across the inner membrane of mitochondria . The this compound interacts with this complex and inhibits its function .

Mode of Action

This compound, also known as the ATPase Inhibitory Factor 1 (IF1), acts as a unidirectional inhibitor of the reverse functioning of the ATP synthase . This means it inhibits ATP hydrolysis that occurs upon mitochondrial depolarization and/or at an acidic mitochondrial pH . The inhibition of the ATP synthase under normal physiological conditions is exerted by the phosphorylation of S39 by a cAMP-dependent PKA-like activity of mitochondria in response to different physiological cues .

Biochemical Pathways

The inhibition of ATP synthase by this compound leads to a reprogramming of energy metabolism to an enhanced glycolysis . This is because ATP synthase is a key enzyme in the oxidative phosphorylation (OXPHOS) pathway, which is the main metabolic pathway for ATP production . By inhibiting ATP synthase, this compound limits the activity of OXPHOS, leading to an increase in glycolysis .

Pharmacokinetics

It is known that the expression of if1, which is a mitochondrial protein with a very short half-life, is tissue-specifically expressed and primarily controlled at posttranscriptional levels .

Result of Action

The inhibition of ATP synthase by this compound has several molecular and cellular effects. It leads to the inhibition of the ATP synthase and the reprogramming of energy metabolism to an enhanced glycolysis . Moreover, the IF1-mediated inhibition of the ATP synthase generates a reactive oxygen species (mtROS) signal that switches on the expression of nuclear genes that facilitate adaptation to a restrained OXPHOS .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the inhibition of the activity of IF1 as an inhibitor of the ATP synthase under normal physiological conditions is exerted by phosphorylation of S39 by a cAMP-dependent PKA-like activity of mitochondria in response to different physiological cues . Additionally, the expression of IF1 is tissue-specific, suggesting that the tissue environment can influence the action of this compound .

Biochemische Analyse

Biochemical Properties

ATP synthase inhibitor 1 plays a crucial role in biochemical reactions by specifically targeting and inhibiting ATP synthase. This compound interacts with the F1 domain of ATP synthase, preventing the enzyme from catalyzing the conversion of ADP to ATP. The inhibition is achieved through binding interactions that stabilize the enzyme in a conformation that is unable to perform its catalytic function . This compound also interacts with other biomolecules involved in the regulation of mitochondrial function, including proteins that modulate the proton gradient and oxidative phosphorylation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. By inhibiting ATP synthase, this compound disrupts the production of ATP, leading to a decrease in cellular energy levels. This energy deficit can affect cell signaling pathways, gene expression, and overall cellular metabolism. For instance, cells may shift towards glycolysis to compensate for the reduced ATP production, altering metabolic flux and potentially leading to the accumulation of metabolic intermediates . Additionally, this compound can induce changes in the expression of genes involved in energy metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the catalytic sites of ATP synthase, thereby inhibiting its activity. This binding interaction prevents the rotation of the enzyme’s subunits, which is essential for ATP synthesis. The inhibition of ATP synthase by this compound also affects the proton gradient across the mitochondrial membrane, leading to a reduction in the electrochemical potential required for ATP production . Furthermore, this compound can influence the activity of other enzymes and proteins involved in mitochondrial function, contributing to its overall inhibitory effect on cellular energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term impact on cellular function. Studies have shown that this compound can maintain its inhibitory activity for extended periods, although its effectiveness may diminish over time due to degradation or cellular adaptation . Long-term exposure to this compound can lead to persistent changes in cellular metabolism and energy homeostasis, with potential implications for cell viability and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit ATP synthase without causing significant toxicity. At higher doses, this compound may induce adverse effects, including mitochondrial dysfunction, oxidative stress, and cell death . The threshold for these effects varies depending on the specific animal model and experimental conditions. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications and for minimizing any toxic side effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von ATP-Synthase-Inhibitor 1 umfasst mehrere Schritte, darunter die Herstellung von Vorläufermolekülen und deren anschließende chemische Modifikation. Die spezifischen Synthesewege und Reaktionsbedingungen können je nach gewünschter Reinheit und Ausbeute des Endprodukts variieren. Häufige Methoden umfassen organische Synthesetechniken wie nukleophile Substitution, Oxidations-Reduktionsreaktionen und katalytische Hydrierung .

Industrielle Produktionsmethoden: Die industrielle Produktion von ATP-Synthase-Inhibitor 1 erfolgt typischerweise durch chemische Großsynthese unter Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen. Der Prozess kann die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Charakterisierung der Verbindung umfassen. Die Skalierbarkeit des Produktionsprozesses gewährleistet eine konstante Versorgung mit dem Inhibitor für die Forschung und potenzielle therapeutische Anwendung .

Analyse Chemischer Reaktionen

Reaktionstypen: ATP-Synthase-Inhibitor 1 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die möglicherweise eine veränderte biologische Aktivität aufweisen.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen des Inhibitors modifizieren, wodurch seine inhibitorische Potenz möglicherweise verstärkt wird.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Formen des Inhibitors führen kann .

Vergleich Mit ähnlichen Verbindungen

Resveratrol: A natural compound that inhibits ATP synthase and has antioxidant properties.

Venturicidin A: A potent inhibitor of bacterial ATP synthase.

Bedaquiline: An antibiotic that targets ATP synthase in Mycobacterium tuberculosis.

Tomatidine: A steroidal alkaloid that inhibits ATP synthase and has antimicrobial activity

Uniqueness: ATP synthase inhibitor 1 is unique in its specific binding affinity and inhibitory potency against ATP synthase. Unlike some other inhibitors, it can effectively target both the synthesis and hydrolysis activities of the enzyme, making it a versatile tool in research and potential therapeutic applications .

Eigenschaften

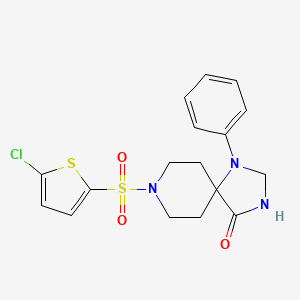

IUPAC Name |

8-(5-chlorothiophen-2-yl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3S2/c18-14-6-7-15(25-14)26(23,24)20-10-8-17(9-11-20)16(22)19-12-21(17)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWWSVHLSVFIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

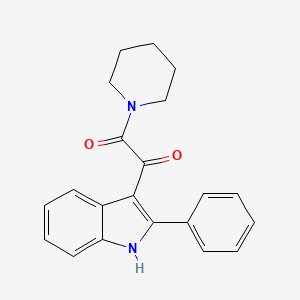

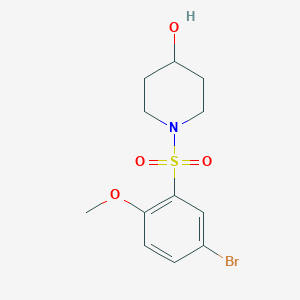

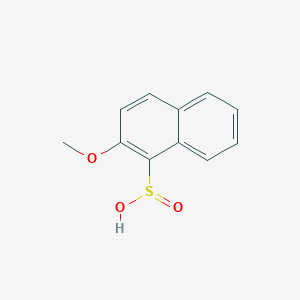

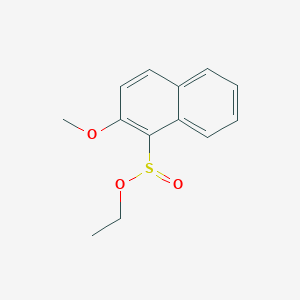

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

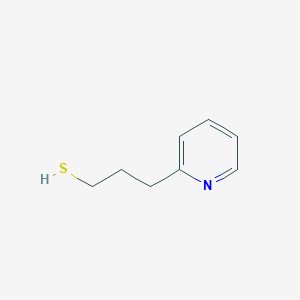

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)

![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3074760.png)